molecular formula C9H12 B12572948 5-(Prop-1-en-1-yl)cyclohexa-1,3-diene CAS No. 344902-11-0

5-(Prop-1-en-1-yl)cyclohexa-1,3-diene

Cat. No.: B12572948
CAS No.: 344902-11-0
M. Wt: 120.19 g/mol
InChI Key: NPJIWIGDFUURAR-UHFFFAOYSA-N
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Description

5-(Prop-1-en-1-yl)cyclohexa-1,3-diene is a valuable building block in organic synthesis and natural product research. This compound features a cyclohexa-1,3-diene core, a motif recognized for its reactivity in cycloaddition reactions such as the Diels-Alder reaction, making it a versatile diene component for constructing complex polycyclic structures . The prop-1-en-1-yl substituent introduces additional functionality and potential for further chemical modification. Researchers will find specific application in nickel-catalyzed hydrovinylation reactions of 1,3-dienes, a method for the regioselective synthesis of 1,4-dienes from ethylene . Furthermore, derivatives of the cyclohexa-1,3-diene scaffold are of significant interest in natural product chemistry and materials science . For instance, related compounds such as 4-isopropenylcyclohexa-1,3-diene-1-carboxylic acid and its derivatives have been identified as chemical markers in linden honey, highlighting the relevance of this structural class in analytical chemistry and food science for botanical fingerprinting . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the compound in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

344902-11-0

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

5-prop-1-enylcyclohexa-1,3-diene

InChI

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h2-7,9H,8H2,1H3

InChI Key

NPJIWIGDFUURAR-UHFFFAOYSA-N

Canonical SMILES

CC=CC1CC=CC=C1

Origin of Product

United States

Advanced Structural and Stereochemical Investigations of 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene

Elucidation of Geometric and Configurational Isomerism in 5-(Prop-1-en-1-yl)cyclohexa-1,3-diene

The structural complexity of this compound gives rise to several isomeric forms. Geometric isomerism, also known as cis-trans or (E/Z) isomerism, arises from the restricted rotation around the carbon-carbon double bond in the prop-1-en-1-yl substituent. This results in two distinct geometric isomers:

(E)-5-(prop-1-en-1-yl)cyclohexa-1,3-diene: The methyl group and the hydrogen on the double bond are on opposite sides.

(Z)-5-(prop-1-en-1-yl)cyclohexa-1,3-diene: The methyl group and the hydrogen on the double bond are on the same side.

In addition to geometric isomerism, the presence of a stereocenter at the C5 position of the cyclohexadiene ring, where the prop-1-en-1-yl group is attached, leads to configurational isomerism. This means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as:

(R)-5-(prop-1-en-1-yl)cyclohexa-1,3-diene

(S)-5-(prop-1-en-1-yl)cyclohexa-1,3-diene

Conformational Analysis of the Cyclohexadiene Ring and the Prop-1-en-1-yl Substituent

Computational studies, such as those employing density functional theory (DFT), can provide insights into the relative energies of different conformations. acs.org These calculations help in predicting the most stable arrangement of the molecule in its ground state. The orientation of the prop-1-en-1-yl substituent relative to the cyclohexadiene ring is also a key factor, with rotation around the single bond connecting the two moieties leading to different rotational isomers (rotamers). The steric interactions between the substituent and the ring protons play a significant role in determining the preferred rotational conformation.

Chiroptical Properties and Absolute Configuration Determination of Chiral this compound Analogues

Determining the absolute configuration of chiral molecules is a fundamental challenge in stereochemistry. Chiroptical techniques, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are powerful tools for this purpose.

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. chiralabsxl.comnih.gov For analogues of this compound, the CD spectrum provides a unique fingerprint for each enantiomer. chiralabsxl.com

The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule. chiralabsxl.com This is often achieved by comparing the experimental CD spectrum with that of a reference compound with a known absolute configuration or through theoretical calculations of the CD spectrum. chiralabsxl.com The application of empirical rules, such as the helicity rule for skewed dienes, can also aid in the assignment of absolute configuration based on the sign of the CD band associated with the diene chromophore.

Table 1: Representative CD Spectral Data for Chiral Dienes

Compound Solvent λmax (nm) Δε (M⁻¹cm⁻¹)
(+)-α-Phellandrene Ethanol 268 +4.2

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. wikipedia.org An ORD curve shows the specific rotation as a function of wavelength. wikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. researchgate.net

For chiral analogues of this compound, ORD can be used to determine the absolute configuration by analyzing the sign of the Cotton effect. A positive Cotton effect corresponds to a positive peak followed by a negative trough at shorter wavelengths, while a negative Cotton effect shows the opposite pattern. The relationship between ORD and CD is described by the Kronig-Kramers transforms, meaning that if one is known, the other can be calculated. wikipedia.org

Advanced X-ray Crystallography Studies of Crystalline Derivatives of this compound

While obtaining a suitable single crystal of this compound itself for X-ray diffraction may be challenging, the preparation of crystalline derivatives is a powerful strategy to unambiguously determine its three-dimensional structure. nih.gov X-ray crystallography provides precise information about bond lengths, bond angles, and torsional angles within the crystal lattice. acs.org

By forming a co-crystal or a derivative with a known absolute configuration, the absolute stereochemistry of the chiral centers in the this compound moiety can be definitively established. The resulting crystal structure would provide invaluable data for validating and refining the conformational analysis obtained from computational methods and chiroptical studies. researchgate.net

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.54
b (Å) 12.31
c (Å) 15.78
α (°) 90
β (°) 90
γ (°) 90

This table presents hypothetical crystallographic data for illustrative purposes. The specific values would be determined from the X-ray diffraction experiment of a suitable crystalline derivative.

Synthetic Methodologies for 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene and Its Analogues

Retrosynthetic Analysis of the 5-(Prop-1-en-1-yl)cyclohexa-1,3-diene Framework

A retrosynthetic analysis of this compound reveals several key bond disconnections that lead to logical starting materials. The primary disconnections involve the formation of the cyclohexadiene ring and the installation of the prop-1-en-1-yl group.

One common approach is to disconnect the cyclohexadiene ring via a retro-Diels-Alder reaction. This suggests a diene and a dienophile as the primary building blocks. The prop-1-en-1-yl substituent could be present on either the diene or the dienophile component.

Alternatively, the prop-1-en-1-yl side chain can be disconnected, suggesting a precursor cyclohexadiene with a suitable functional group at the 5-position that can be converted to the desired alkene. This could involve a Wittig-type olefination or a transition metal-catalyzed cross-coupling reaction.

A third strategy involves the formation of the diene system itself from a pre-existing six-membered ring. This might entail elimination reactions from a suitably functionalized cyclohexane (B81311) or cyclohexene (B86901) precursor.

These retrosynthetic pathways guide the development of total synthesis approaches, each with its own set of advantages and challenges regarding chemo-, regio-, and stereoselectivity.

Total Synthesis Approaches to this compound

The total synthesis of this compound and its analogues has been achieved through various methods, each tailored to construct the core structure and introduce the necessary functionalities with precision.

The Diels-Alder reaction is a powerful and widely used method for the construction of six-membered rings, making it a cornerstone in the synthesis of cyclohexadiene derivatives. masterorganicchemistry.comnih.gov This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene ring system. masterorganicchemistry.comyoutube.comyoutube.com Subsequent functional group manipulation can then lead to the desired cyclohexa-1,3-diene.

For the synthesis of this compound, the prop-1-en-1-yl group or a precursor can be incorporated into either the diene or the dienophile. The reaction's rate and selectivity are often enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comkhanacademy.org Lewis acid or Brønsted acid catalysis can also be employed to improve reaction efficiency. nih.gov The stereochemistry of the substituents on both the diene and the dienophile is typically retained in the product, allowing for a high degree of stereocontrol. youtube.com

A key consideration in using the Diels-Alder reaction is the potential for subsequent elimination or other transformations to generate the final 1,3-diene system from the initially formed cyclohexene adduct. nih.govorgsyn.org

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic olefins, including cyclohexadienes. researchgate.netrsc.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a molecule containing two alkene functionalities to form a cyclic alkene and a small volatile alkene like ethylene. researchgate.netdrughunter.com

For the synthesis of this compound, a suitable acyclic precursor containing two appropriately positioned double bonds would be required. One of these double bonds would ultimately become part of the cyclohexadiene ring, while the other would be part of the prop-1-en-1-yl substituent. A variation of this method, known as ring-closing enyne metathesis (RCEYM), can also be utilized to generate a 1,3-diene moiety within the cyclic structure. rsc.org

The success of RCM can be influenced by factors such as the choice of catalyst, the substrate's steric and electronic properties, and the length of the tether connecting the two reacting alkenes. nih.gov While highly effective for many cyclic systems, the formation of trisubstituted double bonds within eight-membered rings can be challenging. researchgate.net

Transition metal-catalyzed cross-coupling reactions are a fundamental strategy for forming carbon-carbon bonds and are particularly useful for introducing the prop-1-en-1-yl moiety onto a pre-formed cyclohexadiene ring. mdpi.com Palladium-catalyzed reactions such as the Suzuki, Heck, and Stille couplings are widely employed for this purpose. nobelprize.orgyoutube.com

In a typical Suzuki coupling, an organoboron compound (e.g., a propenylboronic acid or ester) is coupled with a cyclohexadienyl halide or triflate in the presence of a palladium catalyst and a base. nobelprize.org The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org

The Heck reaction, on the other hand, couples an alkene (e.g., propene) with a cyclohexadienyl halide or triflate. A palladium catalyst is also used in this process.

Stille coupling involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium. researchgate.net These methods provide a convergent and modular approach to the synthesis of this compound, allowing for the late-stage introduction of the propenyl group.

Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions

ReactionOrganometallic ReagentOrganic Halide/TriflateKey Advantages
Suzuki CouplingOrganoboron (e.g., boronic acid)Cyclohexadienyl halide/triflateMild conditions, functional group tolerance, non-toxic boron reagents. nobelprize.org
Heck ReactionAlkene (e.g., propene)Cyclohexadienyl halide/triflateAtom economical.
Stille CouplingOrganotinCyclohexadienyl halide/triflateEffective for a wide range of substrates. researchgate.net

Achieving high levels of chemo-, regio-, and stereoselectivity is a critical challenge in the synthesis of complex molecules like this compound. nih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this synthesis, it could involve the selective modification of a precursor functional group on the cyclohexadiene ring without affecting the diene system or the propenyl side chain.

Regioselectivity is the control of the position at which a reaction occurs. For instance, in a Diels-Alder reaction with unsymmetrical dienes and dienophiles, the regioselectivity determines the relative orientation of the substituents on the newly formed ring. beilstein-journals.org Similarly, in transition metal-catalyzed couplings, regioselectivity dictates which carbon atom of the cyclohexadiene ring is functionalized. Directing groups can be employed to control the regioselectivity of these reactions. researchgate.net

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product. mdpi.com In Diels-Alder reactions, the stereochemistry of the reactants is often transferred to the product. youtube.com For transition metal-catalyzed reactions, the choice of ligands on the metal catalyst can influence the stereochemical outcome. nih.gov

Iron-catalyzed methods have also shown high stereoselectivity in the synthesis of substituted dienes, often favoring the formation of (Z)-isomers. nih.gov

Enantioselective Synthesis of Chiral this compound Enantiomers

Since this compound possesses a stereocenter at the 5-position, it can exist as a pair of enantiomers. The enantioselective synthesis of a single enantiomer is of significant interest and can be achieved through various asymmetric strategies.

One approach is the use of chiral catalysts in reactions such as the Diels-Alder cycloaddition or transition metal-catalyzed couplings. researchgate.netresearchgate.net Chiral ligands coordinated to the metal center can create a chiral environment that favors the formation of one enantiomer over the other. researchgate.net Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis, including the construction of chiral cyclohexene and cyclohexadiene derivatives. nih.govmdpi.com

Another strategy involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed. This approach has been successfully used in the asymmetric synthesis of various cyclic compounds.

Desymmetrization of a prochiral or meso-cyclohexadiene precursor is another elegant method for accessing enantiomerically enriched products. nih.govresearchgate.net This involves the selective reaction of one of two enantiotopic groups in a symmetrical starting material, often catalyzed by a chiral reagent or enzyme. Ene-reductases, for example, have been used for the asymmetric desymmetrization of cyclohexadienones. researchgate.netnih.gov

Asymmetric Catalysis in Diene Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds, including substituted cyclohexa-1,3-dienes. rsc.org These methods utilize small chiral organic molecules to catalyze reactions, often mimicking the principles of enzymatic catalysis.

One prominent strategy involves the organocatalytic domino Michael-cyclization of α,α-dicyanoalkenes with nitroolefins. bibliotekanauki.pl For instance, cinchona alkaloid-derived thiourea (B124793) catalysts have been successfully employed to construct highly substituted cyclohexa-1,3-dienes. bibliotekanauki.pl These reactions can proceed with high yields and excellent enantioselectivities, affording products with multiple stereocenters. bibliotekanauki.pl Although a direct synthesis of this compound using this method has not been explicitly reported, the synthesis of analogs with various substituents demonstrates the potential of this approach.

Another relevant organocatalytic method is the reaction of β-ketoesters with α,β-unsaturated aldehydes, catalyzed by chiral prolinol derivatives. semanticscholar.orgnih.gov This approach has been used to synthesize optically active 5-(trialkylsilyl)cyclohex-2-enones, which are precursors to substituted cyclohexadienes, with high yields and enantiomeric excesses (ee) up to 99%. semanticscholar.orgnih.gov The versatility of the starting materials allows for the introduction of various substituents, suggesting that a prop-1-en-1-yl group could potentially be incorporated.

The following table summarizes representative examples of organocatalytic synthesis of substituted cyclohexa-1,3-diene analogs.

CatalystReactantsProduct TypeYieldEnantioselectivity (ee)Reference
Cinchona alkaloid-derived thioureaα,α-Dicyanoalkenes and NitroolefinsFully substituted cyclohexa-1,3-dienesModerate to GoodGood to Excellent bibliotekanauki.plresearchgate.net
(S)-Prolinol3-Methyl- and 3-phenylbut-2-enal and Alkenylidene monoesters4,6-Disubstituted cyclohexa-1,3-diene-1-carboxylic acid esters10-43%28-68% wikipedia.org
Chiral TMS-protected prolinolβ-Ketoesters and α,β-Unsaturated aldehydes5-(Trialkylsilyl)cyclohex-2-enonesGood98-99% semanticscholar.orgnih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. rsc.org The Diels-Alder reaction, a powerful tool for forming six-membered rings, is frequently employed with chiral auxiliaries to achieve asymmetric synthesis of cyclohexene and cyclohexadiene derivatives. nih.govnih.gov

Evans' oxazolidinone auxiliaries are widely used for this purpose. rsc.org When attached to a dienophile, they can effectively control the facial selectivity of the Diels-Alder reaction. nih.gov For example, the reaction of an acrylate (B77674) dienophile bearing an Evans auxiliary with a suitable diene can lead to the formation of a substituted cyclohexene with high diastereoselectivity. Subsequent transformations can then generate the desired cyclohexadiene structure. The stereochemical outcome is often predictable, with the bulky substituent on the auxiliary blocking one face of the dienophile. nih.gov

Another class of effective chiral auxiliaries for asymmetric Diels-Alder reactions are cis-1-arylsulfonamido-2-indanols. nih.gov Acrylate esters derived from these auxiliaries react with dienes like cyclopentadiene (B3395910) in the presence of a Lewis acid to give cycloadducts with high diastereomeric excesses. nih.gov The auxiliary can then be removed under mild conditions. nih.gov While specific examples for the synthesis of this compound are scarce, the synthesis of various substituted cyclohexenes highlights the broad applicability of this method.

The table below presents examples of chiral auxiliary-mediated synthesis of substituted cyclohexene derivatives, which are precursors to cyclohexadienes.

Chiral AuxiliaryReaction TypeDienophileDieneDiastereomeric Excess (de)Reference
Evans' OxazolidinoneAsymmetric Diels-AlderN-AcyloxazolidinoneSilylated dienesHigh π-facial selectivity nih.gov
cis-1-Arylsulfonamido-2-indanolLewis Acid Promoted Asymmetric Diels-AlderAcrylate of auxiliaryCyclopentadieneup to 92% nih.gov
4-Phenyloxazolidin-2-oneDiels-AlderN-substituted dienophile1,3-DienesGood to Excellent rsc.org

Biomimetic Synthesis Strategies Related to this compound

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. Many cyclic terpenoids, which are a large class of natural products, are formed through enzyme-catalyzed cyclizations of linear polyene precursors. bibliotekanauki.plnih.gov These biological processes often proceed with remarkable efficiency and stereoselectivity.

The biosynthesis of many cyclic terpenes involves the cyclization of precursors like geranyl pyrophosphate, farnesyl pyrophosphate, or geranylgeranyl pyrophosphate. mdpi.com These cyclizations are typically initiated by the formation of a carbocation, which then triggers a cascade of ring-closing events. The specific folding of the acyclic precursor within the enzyme's active site dictates the structure and stereochemistry of the resulting cyclic product.

A laboratory-based biomimetic approach to cyclic terpenoids often involves the use of superacids to induce the cyclization of open-chain precursors. bibliotekanauki.plnih.gov For example, the acid-catalyzed cyclization of geraniol (B1671447) can lead to the formation of α-cyclogeraniol, a monocyclic terpene. bibliotekanauki.pl While this specific example does not yield a cyclohexadiene, it illustrates the principle of biomimetic cyclization. It is conceivable that a suitably designed acyclic precursor with a prop-1-en-1-yl moiety could undergo a biomimetic cyclization to form a this compound derivative. The positioning of functional groups and double bonds in the acyclic starting material would be critical in directing the cyclization pathway to the desired cyclohexadiene structure. nih.gov

Another relevant biomimetic strategy is the polyene cyclization, which has been used to synthesize a variety of cyclic structures. nih.gov These reactions mimic the biosynthesis of steroids and other polycyclic natural products. While direct application to the synthesis of this compound is not well-documented, the underlying principles of carbocation-mediated cyclization cascades provide a conceptual framework for designing a biomimetic synthesis of this compound and its analogs.

Chemical Reactivity and Mechanistic Studies of 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene

Pericyclic Reactions Involving the Cyclohexa-1,3-diene System

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. chemrestech.com The 1,3-cyclohexadiene (B119728) core of the title compound is primed for several types of pericyclic reactions, including cycloadditions, cycloreversions, and sigmatropic rearrangements. wikipedia.orgwikipedia.org

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a double or triple bond, known as the dienophile. wikipedia.orgucalgary.ca For the reaction to occur, the diene must be able to adopt an s-cis conformation, a requirement that is inherent to the structure of the cyclohexa-1,3-diene ring. wikipedia.org The reaction is generally thermodynamically favorable as it converts two π-bonds into two new, stronger σ-bonds. ucalgary.ca

As a substituted 1,3-cyclohexadiene, 5-(prop-1-en-1-yl)cyclohexa-1,3-diene is expected to serve as the diene component in Diels-Alder reactions. The presence of substituents on either the diene or the dienophile can significantly influence the reaction rate and selectivity. ucalgary.camasterorganicchemistry.com Normal demand Diels-Alder reactions are typically accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. ucalgary.ca The prop-1-en-1-yl group at the C5 position is a weakly electron-donating alkyl substituent, which would be expected to have a modest electronic effect on the diene's reactivity. However, substitution on the cyclohexadiene ring has been shown to be an important factor in its Diels-Alder reactivity. nih.govmorressier.com For instance, studies on the reaction of various cyclohexadiene derivatives with 1,4-benzoquinone (B44022) have demonstrated that the position and nature of alkyl substituents influence reaction outcomes. nih.gov Similarly, reactions with other dienophiles like diphenylketene (B1584428) and propenoic acid yield the corresponding bicyclic adducts. doubtnut.comrsc.org

Table 1: Examples of Diels-Alder Reactions with Substituted Cyclohexadiene Derivatives This table illustrates the general reactivity of the cyclohexadiene scaffold in [4+2] cycloadditions.

DieneDienophileProduct TypeReference
Cyclohexa-1,3-diene1,4-BenzoquinoneBicyclo[2.2.2]octene derivative nih.gov
α‑Phellandrene (2-methyl-5-isopropylcyclohexa-1,3-diene)1,4-BenzoquinoneSubstituted bicyclo[2.2.2]octene derivative nih.gov
1,3-CyclohexadienePropenoic acidBicyclo[2.2.2]oct-5-ene-2-carboxylic acid doubtnut.com
Cyclohexa-3,5-diene-1,2-cis-diol derivativesDiphenylketene[4+2] cycloadduct (Bicyclo[2.2.2]octenone derivative) rsc.org
5-Vinyl-1,3-cyclohexadienes(Intramolecular)Tricyclo[3.2.1.02,7]oct-3-ene derivative oregonstate.edu

The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction, a [4+2] cycloelimination that breaks a cyclohexene (B86901) derivative into a diene and a dienophile. wikipedia.org This process becomes thermodynamically favorable at sufficiently high temperatures. wikipedia.orgmasterorganicchemistry.com In practice, the reaction often requires a significant thermal investment unless there is a strong driving force, such as the formation of a highly stable small molecule (e.g., carbon dioxide, nitrogen) or the generation of an aromatic ring. wikipedia.orgmasterorganicchemistry.com

Adducts formed from this compound would be expected to undergo rDA reactions under thermal conditions to regenerate the starting materials. The stability of these adducts and the temperature required for the rDA reaction are influenced by substituents on the original diene. Research on the cycloreversion of nitroso-Diels-Alder adducts has shown that alkyl substitution on the 1,3-cyclohexadiene ring significantly impacts the thermal stability and the kinetics of the retro reaction. morressier.com It has been postulated that at high temperatures, the isomerization of kinetic endo adducts to the more thermodynamically stable exo products can occur through a retro-Diels-Alder/Diels-Alder sequence. wikipedia.org

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system to a new position, accompanied by a reorganization of the π-electrons. wikipedia.org The 1,3-cyclohexadiene framework is a classic substrate for wikipedia.orgacs.org sigmatropic hydrogen shifts. acs.orgnih.govresearchgate.net Under thermal conditions, a hydrogen atom from one of the sp³-hybridized C5 or C6 positions can migrate to the C1 or C4 position of the diene system. According to the Woodward-Hoffmann rules, these wikipedia.orgacs.org shifts proceed suprafacially. libretexts.org Density functional theory calculations on 1,3-cyclohexadiene have identified a single transition structure for the wikipedia.orgacs.org hydrogen shift that connects the two enantiomeric conformers of the molecule. acs.orgnih.gov The presence of the prop-1-en-1-yl substituent at the C5 position provides a hydrogen atom that is allylic to the diene system and is thus a candidate for such a wikipedia.orgacs.org shift, which would result in the isomerization of the diene.

Another important class of sigmatropic rearrangements is the libretexts.orglibretexts.org shift, exemplified by the Cope rearrangement of 1,5-dienes. wikipedia.orglibretexts.orgmasterorganicchemistry.com While this compound is not itself a 1,5-diene, derivatives of it could potentially be configured to undergo such reactions. For example, an intramolecular Diels-Alder reaction involving a 5-vinyl-1,3-cyclohexadiene leads to a product that could conceptually undergo further rearrangements. oregonstate.edu The Cope rearrangement is a reversible thermal process, though it can be driven in one direction by factors such as the release of ring strain or the formation of a more stable product, as seen in the related oxy-Cope rearrangement. libretexts.orgmasterorganicchemistry.com

Table 2: Common Sigmatropic Rearrangements in Diene Systems This table summarizes key sigmatropic rearrangements relevant to the structural motifs found in or derived from the title compound.

Rearrangement TypeDescriptionRelevance to Cyclohexadiene SystemsReference
wikipedia.orgacs.org-Hydrogen ShiftMigration of a hydrogen atom across a 5-atom π-system.A characteristic thermal reaction of 1,3-cyclohexadienes, leading to isomerization. acs.orgnih.govlibretexts.org
wikipedia.orgwikipedia.org-Hydrogen ShiftMigration of a hydrogen atom across a 7-atom π-system.Occurs in open-chain trienes, such as in the conversion of previtamin D₂ to vitamin D₂. wikipedia.org wikipedia.org
libretexts.orglibretexts.org Cope RearrangementA concerted rearrangement of a 1,5-diene.Applicable to derivatives of the title compound that contain a 1,5-diene moiety. wikipedia.orglibretexts.orgmasterorganicchemistry.com
libretexts.orglibretexts.org Claisen RearrangementA rearrangement of an allyl vinyl ether or allyl aryl ether.Applicable to ether derivatives of the title compound. wikipedia.orglibretexts.org

Electrophilic and Nucleophilic Reactions of the Diene and Alkene Moieties

The presence of two distinct unsaturated systems—the conjugated diene and the exocyclic double bond—allows for a variety of addition reactions. The selectivity of these reactions depends on the nature of the reagent and the reaction conditions.

Conjugated dienes can react with electrophiles to give 1,2- and 1,4-addition products. In the case of this compound, electrophilic attack on the diene system would lead to an allylic carbocation. Subsequent attack by a nucleophile at either end of the delocalized system would yield the corresponding adducts. The prop-1-en-1-yl group is weakly electron-donating and would have a minor activating effect on the diene towards electrophiles.

Nucleophilic additions to dienes are less common unless the diene is activated by strong electron-withdrawing groups. The principles of nucleophilic conjugate addition, or Michael addition, generally apply to activated alkenes and alkynes. acs.org In the absence of such activating groups on the this compound structure, direct nucleophilic attack on the diene is not a favored pathway.

The exocyclic C=C bond of the prop-1-en-1-yl group represents a second potential site for electrophilic addition. This reaction would compete with addition across the conjugated diene system. The conjugated diene is generally the more electron-rich and kinetically favored site for electrophilic attack compared to an isolated alkene. However, the outcome can be influenced by steric hindrance around the diene and the specific electrophile used. Should addition occur at the propenyl group, it would be expected to follow Markovnikov's rule, with the electrophile adding to the carbon atom that results in the more stable carbocation intermediate. This would likely place the new substituent at the carbon adjacent to the ring, forming a carbocation stabilized by the adjacent double bond of the cyclohexadiene ring.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target the three distinct double bonds of the molecule. The relative reactivity of the endocyclic conjugated diene versus the exocyclic alkene is dependent on the specific reagents and reaction conditions employed.

The reduction of this compound via hydrogenation can proceed with varying degrees of selectivity. The process of transfer hydrogenation, using a hydrogen donor in the presence of a catalyst, has been shown to be effective for the cyclohexa-1,3-diene motif. researchgate.net For instance, α-terpinene can act as a hydrogen surrogate in B(C₆F₅)₃-catalyzed transfer hydrogenation of various alkenes. researchgate.net

Catalytic hydrogenation using transition metals like palladium is a common method for reducing alkene bonds. Studies on analogous conjugated dienes, such as hexa-1,3-diene (B1595754), provide insight into the potential selectivity. The hydrogenation of hexa-1,3-diene on alumina-supported palladium catalysts demonstrates that selectivity is highly dependent on the catalyst composition. rsc.org

On monometallic palladium catalysts, the hydrogenation of hexa-1,3-diene preferentially forms hex-1-ene. However, the introduction of a second metal, such as tin (Sn) or silver (Ag), significantly alters the product distribution. Bimetallic Pd-Sn catalysts, particularly those containing the Pd₃Sn intermetallic compound, enhance the selectivity towards E-hex-3-ene. rsc.org This change is attributed to a geometric effect where the dilution of palladium active sites by tin atoms modifies the catalyst's ability to isomerize the double bonds during the reaction. rsc.org

For this compound, a similar behavior would be expected. Selective hydrogenation could target the exocyclic double bond or one or both of the endocyclic double bonds. The choice of a monometallic or bimetallic catalyst would likely influence the regioselectivity of the hydrogenation, allowing for the targeted formation of different partially or fully saturated products.

Table 1: Expected Products from Selective Hydrogenation of Analogue Dienes Data based on studies of hexa-1,3-diene. rsc.org

Catalyst SystemPrimary Product(s)Mechanistic Insight
Pd/Al₂O₃1-HexenePreferential hydrogenation of one double bond.
Pd-Ag/Al₂O₃Increased selectivity to butenesSilver modifies the electronic properties of palladium.
Pd-Sn/Al₂O₃E-Hex-3-eneGeometric dilution of Pd sites slows double-bond isomerization.

The oxidation of the diene system can lead to a variety of functionalized products. Anodic oxidation of the parent compound, cyclohexa-1,3-diene, has been studied under different conditions, providing a model for the oxidative behavior of its derivatives. pressbooks.pub

When cyclohexa-1,3-diene is subjected to electrolysis in a solution of methanolic sodium methoxide, a 1,4-addition of two methoxy (B1213986) groups across the diene system occurs, yielding a mixture of 3,4-dimethoxycyclohexene and 3,6-dimethoxycyclohexene. pressbooks.pub A similar transformation using acetic acid and sodium acetate (B1210297) results in the formation of 3,4- and 3,6-diacetoxycyclohexene, along with other minor products. pressbooks.pub

Applying these findings to this compound suggests that electrochemical oxidation would likely result in the addition of nucleophiles present in the medium across the 1,4-positions of the diene ring, leaving the exocyclic propenyl group intact.

Table 2: Products from Anodic Oxidation of Cyclohexa-1,3-diene pressbooks.pub

Electrolysis ConditionsMajor Products
Methanolic Sodium Methoxide3,4-Dimethoxycyclohexene, 3,6-Dimethoxycyclohexene
Acetic Acid with Sodium Acetate3,4-Diacetoxycyclohexene, 3,6-Diacetoxycyclohexene

Photochemical Transformations of this compound

One of the most significant reactions of the cyclohexa-1,3-diene system is its photochemical electrocyclic ring-opening. Under the influence of ultraviolet (UV) light, cyclohexa-1,3-diene undergoes a conrotatory ring-opening to form 1,3,5-hexatriene. nih.govacs.org This reaction is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. pressbooks.publibretexts.org

The process is remarkably fast, occurring on a sub-200 femtosecond timescale. acs.org Upon photoexcitation, the molecule moves from the ground state potential energy surface to an excited state where the C-C sigma bond breaks, leading to the formation of the open-chain conjugated triene. nih.govacs.org

For this compound, this photochemical transformation would result in the formation of a substituted nonatetraene. The stereochemistry of the ring-opening is specific: thermal ring-opening is disrotatory, while the photochemical reaction is conrotatory. libretexts.orgwikipedia.org This stereochemical control is a key feature of electrocyclic reactions and is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the reacting system. libretexts.orgwikipedia.org

Table 3: Stereochemistry of Electrocyclic Reactions of Hexatriene/Cyclohexadiene Systems libretexts.org

Reaction ConditionNumber of π ElectronsAllowed Mode of Rotation
Thermal (Heat, Δ)6 (Triene to Diene)Disrotatory
Photochemical (UV, hν)6 (Triene to Diene)Conrotatory

Transition Metal-Catalyzed Transformations and Organometallic Interactions

The conjugated diene moiety of this compound readily coordinates to transition metals, forming a variety of organometallic complexes and enabling further catalytic transformations. Cyclohexa-1,3-diene and its derivatives are known to form stable η⁴-diene complexes with metals such as iron and rhodium. rsc.orgwikipedia.org

For example, it reacts with iron pentacarbonyl to form (η⁴-cyclohexa-1,3-diene)iron tricarbonyl, an orange liquid. wikipedia.org This complex can then be used as a precursor to generate a cationic η⁵-cyclohexadienyl complex by abstracting a hydride. wikipedia.orgacs.org These cationic complexes are susceptible to attack by nucleophiles, which add to the dienyl ring to form new substituted η⁴-diene complexes, demonstrating a powerful method for functionalizing the cyclic system. acs.org

Rhodium complexes also feature prominently in the chemistry of cyclohexadienes. (Cyclohexa-1,3-diene)(pentamethylcyclopentadienyl)rhodium has been shown to be a highly active catalyst for the disproportionation of cyclohexa-1,3-diene into benzene (B151609) and cyclohexene. rsc.org Furthermore, palladium catalysts can engage cyclo-1,3-dienes in multicomponent reactions. For instance, an excited-palladium species can catalyze the 1,4-carboamination of a cyclo-1,3-diene, assembling an amine, an electrophile, and the diene into a 1,4-cis-substituted cyclohexene with high diastereoselectivity. acs.org

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The thermodynamic stability of conjugated dienes is a key factor in their reactivity. Compared to its non-conjugated isomer, cyclohexa-1,4-diene, cyclohexa-1,3-diene is more stable by approximately 1.6 kJ/mol, as determined by heats of hydrogenation. wikipedia.org This increased stability is due to the electronic interaction between the adjacent π-bonds. The enthalpy of hydrogenation for converting cyclohexa-1,3-diene to benzene and hydrogen is exothermic by about 25 kJ/mol in the gas phase. wikipedia.org

Kinetic studies of reactions involving cyclohexa-1,3-diene often focus on cycloaddition reactions, such as the Diels-Alder reaction. The activation energy for the Diels-Alder reaction between cyclohexa-1,3-diene and ethene has been calculated to be around 112.7 kJ/mol for a concerted pathway. jlu.edu.cn The kinetics of such reactions can be influenced by substituents on the diene or dienophile.

In addition reactions, the interplay between kinetic and thermodynamic control is crucial. The addition of hydrogen halides to conjugated dienes like 1,3-butadiene (B125203) can yield either a 1,2-addition product (kinetic product, formed faster at low temperatures) or a 1,4-addition product (thermodynamic product, more stable and favored at higher temperatures). youtube.com A similar regioselectivity issue would arise in addition reactions to the diene system of this compound.

The kinetics of the photochemical ring-opening are exceptionally fast, highlighting an efficient, barrierless pathway on the excited state potential energy surface. acs.org Computational studies have mapped the evolution of the molecule through different electronic states on a femtosecond timescale. nih.govacs.org

Table 4: Thermodynamic and Kinetic Data for Cyclohexa-1,3-diene and Related Reactions

ParameterValueReaction ContextReference
Stability vs. 1,4-isomer~1.6 kJ/mol more stableComparison of heats of hydrogenation wikipedia.org
Enthalpy of Dehydrogenation~ -25 kJ/molC₆H₈ → C₆H₆ + H₂ (gas phase) wikipedia.org
Activation Energy (Ea)112.7 kJ/molDiels-Alder with ethene (concerted) jlu.edu.cn
Reaction Time< 200 fsPhotochemical ring-opening to hexatriene acs.org

Theoretical and Computational Investigations of 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of molecular properties at the electronic level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. bris.ac.ukacs.orggithub.io DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. uj.edu.pl For 5-(prop-1-en-1-yl)cyclohexa-1,3-diene, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can be used to determine a variety of ground-state properties. nih.gov

These properties include optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and molecular orbital energies. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. Furthermore, DFT is effective in studying the effects of substituents on the electronic structure and stability of molecules. nih.gov For instance, the prop-1-en-1-yl group's influence on the conjugated system of the cyclohexadiene ring can be quantitatively assessed.

Table 1: Illustrative Ground State Properties of this compound from DFT Calculations

PropertyIllustrative Value
Total Energy-348.XXX Hartree
Dipole Moment0.XXX Debye
C=C Bond Length (diene)1.34 - 1.46 Å
C-C Single Bond Length (diene)1.46 - 1.54 Å
C=C Bond Length (substituent)1.34 Å

Ab Initio Methods for High-Accuracy Calculations

Ab initio, meaning "from first principles," are a class of computational methods based on solving the Schrödinger equation without the use of empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for energetics. acs.org While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking and for systems where DFT may be less reliable. numberanalytics.comccl.net

For this compound, high-level ab initio calculations could be employed to obtain a very precise value for the molecule's heat of formation and to study the subtle electronic effects of the propenyl substituent on the resonance energy of the conjugated diene system. wikipedia.org These methods are particularly valuable for obtaining accurate energy differences between different conformations or isomers.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative and quantitative tool for predicting the reactivity and selectivity of chemical reactions, particularly pericyclic reactions like the Diels-Alder reaction. fiveable.menumberanalytics.comwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk

For this compound, FMO analysis can predict its reactivity as a diene in Diels-Alder reactions. The energies and coefficients of the HOMO of the diene and the LUMO of a potential dienophile determine the feasibility and regioselectivity of the cycloaddition. researchgate.net A smaller HOMO-LUMO energy gap generally indicates a more facile reaction. The orbital coefficients on the terminal carbons of the diene system indicate the preferred sites for bond formation. The presence of the electron-donating prop-1-en-1-yl group is expected to raise the energy of the HOMO, making it more reactive towards electron-deficient dienophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalIllustrative Energy (eV)
HOMO-5.XXX
LUMO+1.XXX
HOMO-LUMO Gap6.XXX

Note: These energy values are for illustrative purposes to demonstrate the concept of FMO analysis.

Reaction Pathway Elucidation through Transition State Calculations

Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. Computational chemistry provides powerful tools to locate and characterize transition states, offering deep insights into reaction barriers and pathways.

Computational Modeling of Pericyclic Reaction Mechanisms

Pericyclic reactions, such as the Diels-Alder reaction, are concerted processes that proceed through a cyclic transition state. libretexts.org Computational modeling can elucidate the intricate details of these mechanisms for this compound. By calculating the structure and energy of the transition state for a Diels-Alder reaction with a given dienophile, the activation energy can be determined, which is directly related to the reaction rate. bris.ac.uklongdom.org

These calculations can also predict the stereoselectivity (e.g., endo/exo selectivity) of the reaction by comparing the activation energies of the different possible transition states. fiveable.me For a substituted diene like this compound, computational studies can reveal how the substituent influences the geometry and energy of the transition state, thereby affecting both the rate and the stereochemical outcome of the reaction. acs.org

Table 3: Illustrative Activation Energies for a Diels-Alder Reaction of this compound

Reaction PathwayIllustrative Activation Energy (kcal/mol)
Endo approach15.X
Exo approach17.X

Note: The values provided are hypothetical and serve to illustrate the comparison between different reaction pathways.

Simulation of Electrophilic and Nucleophilic Addition Pathways

Beyond pericyclic reactions, conjugated dienes like this compound can undergo electrophilic and nucleophilic additions. Computational simulations are instrumental in mapping out the potential energy surfaces for these reactions.

In an electrophilic addition , such as the addition of HBr, the initial attack of the electrophile (H+) on the diene can lead to different carbocation intermediates. libretexts.orgyoutube.com Computational modeling can determine the relative stabilities of these intermediates and the activation barriers for their formation. youtube.comresearchgate.net This allows for the prediction of the major product, which can be the result of either 1,2- or 1,4-addition. The relative yields of these products are often dependent on reaction conditions (kinetic vs. thermodynamic control), which can also be investigated computationally. libretexts.org

For nucleophilic additions , which typically occur when the diene is substituted with electron-withdrawing groups, computational studies can identify the most likely site of attack. rsc.org While this compound with its electron-donating substituent is less prone to direct nucleophilic attack, understanding the LUMO distribution can still provide insights into its reactivity with strong nucleophiles under specific conditions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing detailed insights into their flexibility and interactions. For a molecule like this compound, with its flexible propenyl side chain and non-planar ring, MD simulations are instrumental in exploring its conformational landscape. The simulation tracks the trajectory of atoms over time by solving Newton's equations of motion, allowing for the characterization of stable and transient geometries.

Conformational sampling through MD reveals the accessible shapes a molecule can adopt at a given temperature. The cyclohexa-1,3-diene ring itself can exist in various conformations, though it is typically found in a twisted-sofa or half-chair form. The orientation of the propenyl group relative to the ring introduces additional rotational isomers (rotamers). MD simulations can quantify the relative populations of these conformers and the energy barriers for interconversion between them. This is achieved by running simulations for extended periods (nanoseconds to microseconds) to ensure the system has adequately explored its potential energy surface.

Furthermore, MD simulations are crucial for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a solvent box or in proximity to another molecule), the non-covalent forces governing its behavior can be analyzed. These interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable to interacting partners), dictate the molecule's solvation properties and its potential to bind to biological targets or other materials. For instance, simulations could model the interaction of this compound with a receptor active site, providing insights into binding affinity and mode, which is a foundational step in computer-aided drug design. elsevierpure.comresearchgate.net Studies on similar cyclic structures, like 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, have successfully used computational methods to determine predominant conformations in solution, highlighting the utility of these approaches. mdpi.com

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers a suite of methods to predict the spectroscopic properties of molecules, providing a powerful complement to experimental measurements. For this compound, these predictions can aid in its identification, structural elucidation, and the interpretation of experimental spectra. nih.gov Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate the parameters that underpin various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) with increasing accuracy. st-andrews.ac.uk These predictions are typically performed using DFT calculations, where the magnetic shielding tensor for each nucleus is computed. The chemical shift is then determined by referencing this shielding to a standard, such as tetramethylsilane (B1202638) (TMS).

Machine learning and neural network-based approaches have also emerged as rapid and accurate tools for NMR prediction, trained on vast databases of experimental data. nih.govnih.govnih.gov For this compound, calculations would differentiate the chemical environments of the vinylic, allylic, and aliphatic protons and carbons in the ring, as well as those in the propenyl substituent. youtube.comyoutube.com

Prediction of coupling constants, which provide information about the connectivity and dihedral angles between atoms, is also possible. researchgate.netresearchgate.net These calculations help in assigning complex splitting patterns observed in high-resolution spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are illustrative values based on typical ranges for the functional groups present. Actual values may vary.

Atom PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C2, C3, C4Diene Ring (sp²)5.5 - 6.0120 - 135
C5Ring (sp³)~2.5 - 3.0~30 - 40
C6Ring (sp³)~2.2 - 2.5~25 - 30
C1' (propenyl)Vinylic (sp²)5.4 - 5.8125 - 135
C2' (propenyl)Vinylic (sp²)5.4 - 5.8125 - 135
C3' (propenyl)Methyl (sp³)~1.7~18

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Computational frequency analysis, typically performed at the DFT level, calculates the normal modes of vibration. su.se The output provides the frequency (in cm⁻¹), IR intensity, and Raman activity for each mode. researchgate.net This information is invaluable for assigning peaks in experimental spectra to specific molecular motions, such as C-H stretches, C=C double bond stretches, and various bending or torsional modes. nist.gov

For this compound, a frequency calculation would predict distinct signals for the conjugated diene system, the isolated double bond in the propenyl group, and the various C-H and C-C single bonds. Comparing the computed spectrum with experimental data can confirm the compound's structure and provide insights into its conformational purity. ustc.edu.cn

Table 2: Predicted Key Vibrational Frequencies for this compound Note: Illustrative data based on characteristic group frequencies.

Frequency Range (cm⁻¹)Vibrational ModeExpected IR IntensityExpected Raman Intensity
3000 - 3100C-H stretch (sp²)MediumStrong
2850 - 3000C-H stretch (sp³)Medium-StrongMedium
1630 - 1680C=C stretch (propenyl)VariableStrong
1600 - 1650C=C stretch (conjugated diene)Medium-StrongVery Strong
1430 - 1470CH₂/CH₃ scissoring/bendingMediumMedium
650 - 1000C-H out-of-plane bend (vinylic)StrongWeak

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic excitation energies and, consequently, the absorption maxima (λ_max) of a molecule's UV-Vis spectrum. nsf.gov

For this compound, the key electronic transitions are expected to be π → π* transitions associated with the conjugated diene system. The calculation would provide the energy of these transitions, which can be converted to a wavelength, and the oscillator strength, which is related to the intensity of the absorption band. researchgate.net These predictions help interpret the experimental spectrum and understand the electronic structure of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Machine learning models are also being developed to classify molecules based on their potential to absorb in the UV-Vis range. nih.gov

Table 3: Predicted Electronic Transitions for this compound Note: Illustrative data based on known spectra of 1,3-cyclohexadienes. researchgate.netnist.gov

TransitionPredicted λ_max (nm)Description
π → π~260 - 280Primary absorption from the conjugated diene system.
π → π~190 - 210Higher energy transition, potentially involving the propenyl group and diene.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. acs.org For derivatives of this compound, a QSAR study would aim to build a mathematical model that predicts their activity based on calculated molecular descriptors. nih.govwikipedia.org Such studies are common for related scaffolds like cyclohexane-1,3-dione derivatives in the search for therapeutic agents. elsevierpure.comnih.govnih.gov

The process begins by generating a dataset of derivatives with known activities (e.g., enzyme inhibition, cytotoxicity). For each molecule, a wide range of molecular descriptors are calculated. These descriptors fall into several categories:

Topological: Describing the atomic connectivity (e.g., connectivity indices).

Physicochemical: Including properties like molecular weight, logP (lipophilicity), and polar surface area. acs.org

Electronic: Such as HOMO/LUMO energies, dipole moment, and partial atomic charges, often derived from quantum mechanical calculations. elsevierpure.com

3D/Steric: Describing the molecule's shape and size (e.g., molecular volume, surface area).

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a regression or classification model. elsevierpure.com This model identifies the key descriptors that have the most significant influence on the activity. The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds and prioritizing synthetic efforts. researchgate.net

Table 4: Examples of Molecular Descriptors for a QSAR Study of this compound Derivatives

Descriptor ClassExample DescriptorInformation Encoded
PhysicochemicalLogPLipophilicity / Hydrophobicity
PhysicochemicalPolar Surface Area (PSA)Molecule's polarity, related to membrane permeability
ElectronicHOMO EnergyElectron-donating ability
ElectronicLUMO EnergyElectron-accepting ability
TopologicalTotal Connectivity IndexMolecular branching and complexity
3D/StericConnolly Molecular AreaSolvent-accessible surface area

Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms and Structural Dynamics of 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously determining the complex structure of organic molecules like 5-(prop-1-en-1-yl)cyclohexa-1,3-diene. By correlating different nuclei through bonds or space, a detailed picture of the molecular framework and its spatial arrangement can be constructed.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are fundamental for establishing the covalent framework of a molecule. For this compound, a combination of COSY, HSQC, and HMBC experiments would be employed to assign the proton (¹H) and carbon (¹³C) signals and confirm the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be crucial for tracing the proton network within the cyclohexadiene ring and along the prop-1-en-1-yl side chain. Key expected correlations would include those between adjacent protons in the diene system and the coupling between the vinylic and allylic protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a carbon atom (one-bond ¹H-¹³C correlation). It is instrumental in assigning the carbon signals based on the already assigned proton signals. Each protonated carbon in this compound would show a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two or three bonds). HMBC is vital for connecting different fragments of the molecule that are not directly linked by proton-proton coupling, such as connecting the prop-1-en-1-yl side chain to the cyclohexadiene ring. Expected key HMBC correlations would be from the protons on the side chain to the carbons of the ring and vice versa.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY Correlations (with proton at position)Key HMBC Correlations (from proton at position to carbon at position)
1~5.8-6.2~125-1352, 63, 5
2~5.8-6.2~125-1351, 34, 6
3~5.7-6.1~120-1302, 41, 5
4~5.7-6.1~120-1303, 52, 6
5~2.5-3.0~30-404, 6, 1'1, 3, 2', 3'
6~2.2-2.6~25-351, 52, 4
1'~5.4-5.8~125-1355, 2'3, 5, 3'
2'~5.3-5.7~120-1301', 3'5, 1'
3'~1.6-1.9~15-202'1', 2'

Note: The chemical shifts are estimates and can vary based on the solvent and specific conformation.

NOESY/ROESY for Proximity and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that identify protons that are close in space, regardless of whether they are connected through bonds. These experiments are essential for determining the stereochemistry and preferred conformation of flexible molecules like this compound.

For this compound, NOESY/ROESY would help to determine the relative orientation of the prop-1-en-1-yl side chain with respect to the cyclohexadiene ring. For instance, spatial correlations between the protons on the side chain (e.g., H-1' or H-2') and specific protons on the ring (e.g., H-4, H-5, or H-6) would indicate the preferred conformation of the C5-C1' bond.

Dynamic NMR Studies for Conformational Exchange and Reaction Kinetics

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes that occur on the NMR timescale. For this compound, DNMR could be used to investigate conformational exchange processes, such as the interconversion between different ring conformations.

At low temperatures, the interconversion may be slow enough to observe separate signals for each conformer. As the temperature is raised, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. By analyzing the line shapes at different temperatures, the energy barriers for these conformational changes can be determined.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₁₂), the expected exact mass would be 120.0939 g/mol .

In addition to the exact mass, HRMS coupled with fragmentation techniques (e.g., MS/MS) can provide valuable structural information by analyzing the fragmentation pattern of the molecular ion. Plausible fragmentation pathways for this compound could involve:

Loss of the propenyl side chain: Cleavage of the C5-C1' bond could lead to a fragment corresponding to the cyclohexadienyl cation or the propenyl radical.

Retro-Diels-Alder reaction: Although less common for cyclohexadiene itself without specific substitution patterns, fragmentation of the ring could occur under certain conditions.

Sequential loss of hydrogen atoms: This is a common fragmentation pattern for hydrocarbons.

Table 2: Predicted HRMS Data for this compound

IonFormulaCalculated m/z
[M]⁺C₉H₁₂⁺120.0939
[M-CH₃]⁺C₈H₉⁺105.0704
[M-C₂H₃]⁺C₇H₉⁺93.0704
[M-C₃H₅]⁺C₆H₇⁺79.0548

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound and allow for the identification of specific functional groups.

For this compound, the key functional groups are the C=C double bonds of the conjugated diene and the alkene side chain, as well as the various C-H bonds (vinylic, allylic, and aliphatic).

IR Spectroscopy: In the IR spectrum, one would expect to see characteristic stretching vibrations for the C=C bonds in the region of 1600-1680 cm⁻¹. The C-H stretching vibrations for the sp²-hybridized carbons would appear above 3000 cm⁻¹, while those for the sp³-hybridized carbons would be just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds. Therefore, the C=C stretching vibrations of the diene system are expected to give strong signals in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C(sp²)-H Stretch3000-3100IR, Raman
C(sp³)-H Stretch2850-3000IR, Raman
C=C Stretch (conjugated)1600-1680IR, Raman (strong)
C=C Stretch (isolated)1640-1680IR, Raman
C-H Bend650-1000IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of Conjugated Systems

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The conjugated diene system in this compound is expected to give rise to a strong absorption in the UV region.

The primary electronic transition of interest is the π → π* transition of the conjugated diene. The position of the maximum absorbance (λ_max) is influenced by the extent of conjugation and the presence of substituents. For 1,3-cyclohexadiene (B119728), the λ_max is around 256 nm. The presence of the prop-1-en-1-yl substituent at the 5-position is expected to have a minor effect on the λ_max as it is not directly in conjugation with the diene system. However, hyperconjugation and steric effects could cause a small shift in the absorption maximum. The Woodward-Fieser rules could be applied to predict a more precise λ_max.

Table 4: Predicted UV-Vis Absorption Data for this compound

ChromophoreElectronic TransitionPredicted λ_max (nm)Solvent
Cyclohexa-1,3-dieneπ → π*~256-260Ethanol/Hexane

Advanced Spectroscopic Probes of Reaction Intermediates and Transient Species (e.g., Ultrafast Spectroscopy)

The photochemical ring-opening of the cyclohexa-1,3-diene (CHD) chromophore is a quintessential example of an electrocyclic reaction, extensively studied as a model for processes like the biological synthesis of vitamin D. nih.gov The introduction of a 5-(prop-1-en-1-yl) substituent is expected to modulate the intricate photodynamics of the parent CHD system, making the use of advanced spectroscopic probes essential for a comprehensive understanding.

Ultrafast transient absorption spectroscopy is a primary tool for investigating these rapid photochemical events. berkeley.eduyoutube.com In a typical experiment, a "pump" laser pulse excites the molecule to a higher electronic state, initiating the reaction. A subsequent "probe" pulse, often with a broad spectral range, is used to measure the absorption of the transient species at various time delays after the initial excitation. youtube.com This provides a "snapshot" of the evolving system, allowing for the identification of reaction intermediates and the measurement of their formation and decay kinetics.

For the parent 1,3-cyclohexadiene, upon excitation, it is understood to undergo a rapid ring-opening to form cis-1,3,5-hexatriene (Z-HT) in under a picosecond. researchgate.net This process is not a simple, single-step transformation but involves a cascade through different electronic states and the formation of various rotamers of the hexatriene product. researchgate.netumich.edu

Key Transient Species and Their Spectroscopic Signatures:

The transient absorption spectra of CHD in cyclohexane (B81311), for instance, reveal a complex evolution of signals. Initially, a bleach of the ground state CHD absorption is observed, concurrent with the appearance of new absorption bands corresponding to the photoproducts. researchgate.net The initial photoproduct, s-cis,Z,s-cis-1,3,5-hexatriene (cZc-HT), is formed on a timescale of approximately 250 femtoseconds. researchgate.net

Subsequent dynamics observed in the transient absorption spectra are attributed to the evolution of the vibrationally excited hexatriene photoproduct. This includes the isomerization around C-C single bonds to form more stable rotamers and vibrational cooling as energy is transferred to the solvent. researchgate.net Three distinct relaxation timescales are typically observed:

1–5 ps: Development of an evolving equilibrium of Z-hexatriene rotamers. researchgate.net

10–20 ps: Vibrational cooling and thermal equilibration with the surroundings. researchgate.net

>100 ps: Activated isomerization of trapped rotamers. researchgate.net

The substitution pattern on the cyclohexadiene ring is known to alter the potential energy surface of the excited state, which in turn affects the dynamics and spectroscopic signatures of the transient species. researchgate.net For instance, the presence of large substituents at the C5 position can influence the energy barrier for the electrocyclization reaction. nih.gov In the case of this compound, the prop-1-en-1-yl group is expected to influence the electronic properties and steric interactions, potentially altering the lifetimes of the excited states and the branching ratios of the different hexatriene rotamers formed.

The table below summarizes the key kinetic and spectroscopic data for the parent 1,3-cyclohexadiene, which serves as a foundational model for understanding the behavior of its substituted derivatives.

Parameter Value Technique Interpretation
Initial photoproduct formation timescale~250 fsTransient Absorption SpectroscopyFormation of s-cis,Z,s-cis-1,3,5-hexatriene (cZc-HT). researchgate.net
Rotamer equilibration timescale1–5 psTransient Absorption SpectroscopyEvolution of an equilibrium mixture of Z-hexatriene rotamers. researchgate.net
Vibrational cooling timescale10–20 psTransient Absorption SpectroscopyThermalization of the hot photoproduct with the solvent. researchgate.net
Activated isomerization timescale>100 psTransient Absorption SpectroscopyIsomerization of trapped cZt-HT to tZt-HT. researchgate.net

Further insights into the reaction mechanism are provided by other advanced techniques such as time-resolved photoelectron spectroscopy (TR-PES) and ultrafast electron diffraction. TR-PES provides information about the electronic state evolution, while ultrafast electron diffraction can directly image the changes in the molecular structure, such as the breaking of the C-C bond during the ring-opening process. nih.gov For the parent CHD, these techniques have been instrumental in mapping the journey from the initially excited state through conical intersections back to the ground state, leading to either the reformation of the reactant or the formation of the hexatriene product.

While direct experimental data for this compound is not extensively available in the reviewed literature, the established principles from studies on the parent CHD and other substituted derivatives provide a robust framework for predicting its photochemical behavior. The prop-1-en-1-yl substituent would likely lead to shifts in the absorption spectra of the transient hexatriene species and could potentially alter the kinetics of their interconversion due to both electronic and steric effects.

Biogenesis, Biosynthesis, and Occurrence of 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene if a Natural Product

Natural Occurrence and Isolation of Structurally Related Compounds

While 5-(prop-1-en-1-yl)cyclohexa-1,3-diene has not been isolated from natural sources, the cyclohexa-1,3-diene moiety is a component of various natural products. wikipedia.org A prominent example includes the monoterpene α-phellandrene, which features a cyclohexa-1,3-diene ring with an isopropyl group. Other related natural compounds include certain derivatives of 1,3-cyclohexadiene-1-carboxaldehyde, such as safranal. nih.gov

Table 1: Examples of Naturally Occurring Compounds with a Cyclohexa-1,3-diene Moiety

Compound NameSide GroupNatural Source (Examples)
α-PhellandreneIsopropylEucalyptus species, Pinus species
SafranalCarboxaldehydeSaffron (Crocus sativus) nih.gov
(Data for this compound)(Prop-1-en-1-yl)(Not found in nature)

Proposed Biosynthetic Pathways to the Cyclohexa-1,3-diene Skeleton

The formation of a cyclohexa-1,3-diene ring in natural products primarily proceeds through the terpenoid pathway.

Terpenoid Pathway: The biosynthesis of terpenoids begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). youtube.com These are synthesized via the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. For monoterpenes, which are C10 compounds, one molecule of DMAPP and one of IPP are joined to form geranyl pyrophosphate (GPP). nih.gov The cyclization of GPP, catalyzed by enzymes known as terpene synthases, leads to the formation of various monoterpene skeletons, including the cyclohexa-1,3-diene structure of α-phellandrene. nih.gov

Polyketide Pathway: The polyketide pathway is another major route for the biosynthesis of natural products, starting with the condensation of acetyl-CoA and malonyl-CoA units. wikipedia.orgyoutube.com While this pathway can produce cyclic molecules, the formation of the specific cyclohexa-1,3-diene skeleton found in monoterpenes is characteristic of the terpenoid pathway. Some plant polyketide synthases (PKSs) can produce aromatic compounds, and in some cases, reduced polyketides, but the direct synthesis of a simple, non-aromatic cyclohexa-1,3-diene ring from polyketide precursors is less common. nih.govnih.gov

The formation of a prop-1-en-1-yl side chain is not a typical feature of terpenoid biosynthesis. The common side chains in monoterpenes are isopropyl or isopropenyl groups, which are derived directly from the geranyl pyrophosphate precursor. The generation of a prop-1-en-1-yl group would necessitate additional, currently uncharacterized enzymatic steps, such as an isomerization or rearrangement of the isopropenyl group. There are no well-documented enzymatic transformations that lead to a prop-1-en-1-yl moiety on a cyclohexa-1,3-diene ring within the established frameworks of natural product biosynthesis.

Characterization of Biosynthetic Enzymes and Gene Clusters

The enzymes responsible for the synthesis of cyclohexa-1,3-diene-containing monoterpenes like α-phellandrene are known as monoterpene synthases. These enzymes have been cloned and characterized from various plant species. nih.gov They are typically located in the plastids of plant cells and utilize geranyl pyrophosphate as a substrate. nih.gov The genes encoding these enzymes are often found in gene clusters, which may also include genes for enzymes that further modify the initial monoterpene product. As this compound is not a known natural product, no specific biosynthetic enzymes or gene clusters for its production have been identified.

Metabolic Fate and Biotransformation Studies

There are no studies on the metabolic fate or biotransformation of this compound at a molecular level due to its lack of natural occurrence and biological relevance. In general, terpenoids in biological systems can undergo various modifications, including hydroxylation, dehydrogenation, and conjugation, which typically serve to increase their water solubility and facilitate excretion. These reactions are catalyzed by a wide range of enzymes, such as cytochrome P450 monooxygenases and various transferases.

Synthesis and Characterization of 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene Derivatives and Analogues

Structural Modification Strategies of the Cyclohexadiene Core

The cyclohexadiene core is a key structural motif that can be synthesized and modified through various established and emerging chemical strategies. These modifications are crucial for altering the steric and electronic properties of the molecule, which in turn influences its reactivity and potential applications.

One of the most powerful methods for constructing the cyclohexadiene ring is the Diels-Alder reaction . This [4+2] cycloaddition allows for the formation of the six-membered ring with a high degree of control over regioselectivity and stereoselectivity. thieme-connect.de For instance, the reaction between a substituted 1,3-butadiene (B125203) and a suitable dienophile can generate complex cyclohexene (B86901) precursors, which can then be further manipulated to introduce the second double bond. thieme-connect.de The choice of diene and dienophile, along with the use of Lewis acid catalysts, can influence the reaction's outcome, enabling access to a wide range of substitution patterns on the cyclohexadiene ring. ppor.az

Another prominent strategy is the dearomatization of benzene (B151609) derivatives . The Birch reduction, a dissolving metal reduction in liquid ammonia, can reduce substituted aromatic rings to 1,4-cyclohexadienes. organic-chemistry.org Subsequent isomerization of the double bonds can yield the conjugated 1,3-diene system. Transition-metal-mediated dearomatization, for example using tricarbonylchromium complexes, provides another route to access substituted cyclohexadienyl systems from aromatic precursors. nih.gov These methods are particularly useful for creating derivatives with substitution patterns not easily accessible through other means.

Post-synthetic modifications of a pre-formed cyclohexadiene ring offer further avenues for diversification. Electrophilic additions, radical reactions, and transition-metal-catalyzed C-H functionalization can introduce new functional groups directly onto the ring. researchgate.net Catalyst-controlled C-H functionalization, in particular, represents a modern approach to selectively modify C-H bonds that were traditionally considered unreactive, allowing for the desymmetrization of cyclohexane (B81311) derivatives with high site- and stereoselectivity. researchgate.net

Table 1: Comparison of Synthesis Strategies for the Cyclohexadiene Core

StrategyDescriptionKey AdvantagesPotential Challenges
Diels-Alder Reaction[4+2] cycloaddition between a conjugated diene and a dienophile.High stereochemical and regiochemical control; convergent synthesis. thieme-connect.deppor.azRequires appropriately functionalized precursors; reaction rates can be sensitive to sterics and electronics.
Birch ReductionReduction of aromatic rings using an alkali metal in liquid ammonia/alcohol.Access to 1,4-cyclohexadienes from readily available aromatic compounds. organic-chemistry.orgHarsh reaction conditions; control of regioselectivity with multiple substituents can be difficult.
Transition-Metal Mediated DearomatizationUse of metal complexes (e.g., Cr(CO)3) to activate aromatic rings for nucleophilic addition. nih.govExcellent for creating complex substitution patterns; can be highly stereoselective. nih.govStoichiometric use of metals is often required; removal of the metal can be challenging.
C-H FunctionalizationDirect conversion of a C-H bond on the ring to a C-C or C-heteroatom bond.Atom economical; allows for late-stage modification without pre-functionalization. researchgate.netAchieving high selectivity (site and stereo) can be a major challenge. researchgate.net

Functionalization of the Prop-1-en-1-yl Side Chain

The prop-1-en-1-yl side chain provides a secondary site for chemical modification, independent of the cyclohexadiene core. The double bond and the allylic/benzylic-like position offer reactive handles for introducing a variety of functional groups.

Oxidation of the side chain is a common transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the double bond or oxidize the benzylic-like carbon. libretexts.orglibretexts.org Under controlled conditions, it may be possible to achieve selective oxidation to form aldehydes, carboxylic acids, or epoxides. libretexts.org For example, the oxidation of alkyl side chains on aromatic rings typically results in a carboxylic acid at the benzylic position, provided a hydrogen atom is present. libretexts.orglibretexts.org

Addition reactions across the double bond allow for the introduction of a wide range of functionalities. Halogenation (e.g., with Br₂), hydrohalogenation (e.g., with HBr), and hydration (acid-catalyzed addition of water) are fundamental transformations that can convert the propenyl group into dihaloalkanes, haloalkanes, and alcohols, respectively. These new functional groups can then serve as points for further derivatization.

Metathesis reactions , particularly cross-metathesis, offer a powerful tool for extending or modifying the side chain. Using catalysts like Grubbs' or Schrock's catalyst, the propenyl group can be reacted with other olefins to create new, more complex side chains. This strategy allows for the modular assembly of diverse analogues.

Finally, palladium-catalyzed cross-coupling reactions , such as the Heck or Suzuki reaction, can be employed if the side chain is modified to contain a suitable leaving group (e.g., a halide). This would enable the formation of new carbon-carbon bonds, linking the side chain to various aryl, heteroaryl, or vinyl fragments.

Synthesis of Chiral and Stereoisomeric Derivatives

The presence of a stereocenter at C5 and the potential for E/Z isomerism in the propenyl side chain mean that 5-(prop-1-en-1-yl)cyclohexa-1,3-diene can exist as multiple stereoisomers. The synthesis of specific chiral and stereoisomeric derivatives is a key objective for studying structure-activity relationships.

Asymmetric Diels-Alder reactions are a primary method for establishing chirality in the cyclohexadiene ring. ppor.az This can be achieved by using chiral dienophiles, chiral dienes, or, most commonly, a chiral Lewis acid catalyst that directs the facial selectivity of the cycloaddition. ppor.az Organocatalysis has also emerged as a powerful strategy for synthesizing chiral cyclohexadiene derivatives. nih.gov For example, proline and its derivatives have been used as organocatalysts to mediate the asymmetric formation of cyclohexadiene scaffolds, often with excellent enantiomeric and diastereomeric control. nih.gov

Chiral pool synthesis provides an alternative approach. This strategy utilizes readily available, inexpensive chiral starting materials from nature, such as terpenes (e.g., (-)-verbenone) or amino acids. researchgate.net The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, ensuring an enantiomerically enriched or pure compound.

The synthesis of specific geometric isomers (E/Z) of the propenyl side chain can be controlled by the choice of synthetic route. For example, Wittig-type reactions can be tuned to favor either the E or Z isomer. Stereoselective reduction of a corresponding propargyl group can also provide access to either isomer depending on the reaction conditions (e.g., Lindlar's catalyst for the Z-alkene, or Na/NH₃ for the E-alkene).

Table 2: Methods for Stereoselective Synthesis

MethodTarget StereochemistryDescriptionExample Catalyst/Reagent
Asymmetric Diels-AlderEnantiomers/Diastereomers of the ringUse of a chiral component to influence the stereochemical outcome of the [4+2] cycloaddition.Chiral Lewis Acids (e.g., based on Boron, Aluminum, Titanium); Chiral Organocatalysts (e.g., Proline derivatives). ppor.aznih.gov
Chiral Pool SynthesisEnantiomers/Diastereomers of the ringStarting from a naturally occurring chiral molecule and converting it to the target structure.Terpenes (e.g., carvone, verbenone), sugars, amino acids. ppor.azresearchgate.net
Stereoselective OlefinationE/Z isomers of the side chainReactions that form the C=C bond with a preference for one geometric isomer.Wittig reaction (stabilized ylides give E-alkenes, non-stabilized give Z-alkenes), Horner-Wadsworth-Emmons reaction.
Stereoselective ReductionE/Z isomers of the side chainReduction of an alkyne to an alkene with specific geometry.Lindlar's catalyst (for Z-alkene), Na/NH₃ (for E-alkene).

Structure-Reactivity Relationships within Series of Analogues

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental. For analogues of this compound, this involves studying how modifications to the cyclohexadiene core or the propenyl side chain affect the behavior of the molecule in chemical reactions.

The reactivity of the cyclohexadiene core as a diene in Diels-Alder reactions is highly sensitive to its substitution. Electron-donating groups (EDGs) on the diene system generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating reactions with electron-deficient dienophiles. Conversely, electron-withdrawing groups (EWGs) lower the HOMO energy, decreasing the reaction rate. The position of these substituents also dictates the regioselectivity of the cycloaddition.

Similarly, the electronic nature of substituents on the cyclohexadiene ring can influence the reactivity of the propenyl side chain. For example, an EWG on the ring could make the double bond of the side chain more electrophilic and thus more susceptible to nucleophilic attack.

The stability of the compound itself can be affected by its structure. For instance, certain substitution patterns on the cyclohexadiene ring can facilitate spontaneous aromatization to form a more stable benzene derivative. nih.gov This structure-reactivity relationship is critical, as the stability of the diene system is paramount for its isolation and use as a synthetic building block. The introduction of bulky substituents can also provide kinetic stability by sterically hindering pathways that lead to decomposition or aromatization. nih.gov

Computational Design and Prediction of Novel Derivatives

Computational chemistry provides powerful tools for designing novel derivatives and predicting their properties before committing to laboratory synthesis. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound and its analogues.

These calculations can predict key molecular properties that govern reactivity, such as:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): These are crucial for predicting the reactivity in pericyclic reactions like the Diels-Alder reaction. The energy gap between the diene's HOMO and the dienophile's LUMO is inversely related to the reaction rate. nih.gov

Electrostatic potential maps: These maps visualize the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict sites of attack for various reagents.

Reaction pathway modeling: Computational methods can be used to calculate the activation energies for potential reactions, allowing for the prediction of reaction feasibility and selectivity (e.g., endo vs. exo selectivity in a Diels-Alder reaction). nih.gov

By systematically modifying the parent structure in silico (e.g., adding different functional groups at various positions) and calculating these properties, researchers can build a virtual library of novel derivatives. This allows for the pre-selection of candidate molecules that are predicted to have desired reactivity, stability, or electronic properties. This computational pre-screening can significantly streamline the experimental workflow by focusing synthetic efforts on the most promising targets. For example, calculations can help identify substituents that would best tune the HOMO-LUMO gap for a specific application or predict which analogue in a series would have the most favorable oxidation or reduction potential. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Potassium permanganate
(-)-Verbenone
Carvone
Proline

Advanced Research Applications and Materials Science Relevance of 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene

5-(Prop-1-en-1-yl)cyclohexa-1,3-diene as a Chiral Building Block in Complex Molecule Synthesis

There is no specific information in the scientific literature detailing the use of this compound as a chiral building block for synthesizing complex molecules.

However, the broader class of 1,3-cyclohexadiene (B119728) derivatives is well-established as valuable synthons in organic chemistry. nih.gov These cyclic dienes are key components in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful method for constructing complex cyclic systems. nih.gov For instance, chiral 1,3-cyclohexadien-1-als, which are related structures, have been synthesized and utilized as building blocks. nih.gov The synthesis of these compounds can be achieved through various methods, including organocatalytic processes that allow for the creation of chiral structures. nih.gov

A naturally occurring analogue, Zingiberene (B123854), which features a substituted cyclohexa-1,3-diene core, is biosynthesized in ginger from farnesyl pyrophosphate. wikipedia.orgbris.ac.uk The study of its synthesis and that of its derivatives highlights the importance of the cyclohexadiene scaffold in natural product chemistry.

Application in Polymer Chemistry and Advanced Materials (e.g., as a monomer or cross-linker)

No studies were found describing the polymerization of this compound or its use as a monomer or cross-linker in advanced materials.

Research in this area has predominantly focused on the polymerization of the parent, unsubstituted cyclohexa-1,3-diene (CHD) . The anionic polymerization of 1,3-CHD has been studied, demonstrating that under specific conditions with certain initiators and additives, polymers with controlled molecular weight and narrow molecular weight distribution can be produced. researchgate.net Furthermore, renewable 1,3-CHD, synthesized from plant oils via metathesis and isomerization, has been successfully polymerized using late-metal catalysts. nih.gov The resulting poly(1,3-cyclohexadiene) and its hydrogenated derivatives are noted for having excellent thermal, mechanical, and chemical properties, suggesting their potential use in new industrial materials. nih.govresearchgate.net

Additionally, transition-metal-catalyzed polymerization of cyclohexadienes functionalized with heteroatoms has been explored as a route to creating stereoregular precursors for poly(p-phenylene), a class of conductive polymers. acs.org

Role as a Precursor in the Synthesis of Optoelectronic Materials

There is no available research on the specific role of this compound as a precursor for optoelectronic materials.

The potential for related materials in this field stems from the polymers they can form. Poly(p-phenylene)s, which can be synthesized from cyclohexadiene precursors, are known for their valuable optical and electronic properties, making them model compounds for molecular wires. acs.org The ability to create stereoregular polymers from functionalized cyclohexadienes is a key step toward controlling the properties of the resulting materials for potential electronic applications. acs.org

Investigations into Non-Clinical Biological Activities

No non-clinical biological activity studies have been published for this compound. The US Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard lists the compound but contains no bioactivity data from high-throughput screening programs like ToxCast. epa.govepa.gov

However, research into structurally similar compounds provides insight into the potential biological activities of cyclohexadiene derivatives. Propenylbenzenes, which share the propenyl functional group, are known to possess a range of biological effects, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov A natural analogue, Zingiberene , has been investigated for its anti-inflammatory, antioxidant, and antibacterial activities.

In Vitro Enzymatic Assays (e.g., competitive binding, kinetic studies)

No in vitro enzymatic assays have been reported for this compound.

In studies of related structures, various derivatives of 1H-pyrrole-2,5-dione have been evaluated for their inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for anti-inflammatory drugs. researchgate.net Similarly, derivatives of 3,4-pyridinedicarboximides were designed and tested as inhibitors of enzymes like HIV-1 integrase and cyclooxygenases. nih.gov For example, certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones were synthesized and showed inhibitory activity against COX enzymes. nih.gov These studies demonstrate the use of in vitro assays to screen cyclohexadiene-related scaffolds for enzyme inhibition.

Molecular Docking and Dynamics Simulations for Target Identification

There are no molecular docking or dynamics simulation studies available for this compound.

This computational technique has been applied to other cyclohexadiene derivatives to predict their potential as enzyme inhibitors. A molecular docking study was performed to examine the inhibitory potential of two different cyclohexadiene derivatives, cis-(1S)-3-Fluoro-3,5-cyclohexadiene-1,2-diol (Compound 1) and 1,1'-(3,5-Cyclohexadiene-1,3-diyl)dibenzene (Compound 2), against Urokinase Type Plasminogen Activator (uPa), an enzyme implicated in cancer metastasis. kg.ac.rs The results, including the calculated free energy of binding (ΔGbind) and inhibition constant (Ki), suggested that Compound 2 had a better inhibitory potency toward uPa than Compound 1. kg.ac.rs

Table 1: Molecular Docking Parameters for Cyclohexadiene Derivatives against uPa kg.ac.rs

CompoundIUPAC NameBinding Energy (ΔGbind) kcal/molInhibition Constant (Ki) µM
1 cis-(1S)-3-Fluoro-3,5-cyclohexadiene-1,2-diol-5.5778.42
2 1,1'-(3,5-Cyclohexadiene-1,3-diyl)dibenzene-7.214.93

Such in silico studies are valuable for prioritizing compounds for further experimental testing. researchgate.netnih.gov

Mechanistic Probes for Biochemical Pathways

No information exists on the use of this compound as a mechanistic probe for biochemical pathways. The lack of biological activity data precludes any investigation into its mechanism of action at a molecular level.

Environmental Transformations and Degradation Studies of this compound

Direct experimental studies on the environmental transformation and degradation of this compound are not extensively documented in publicly available scientific literature. However, by examining the environmental fate of structurally related compounds, such as other alkylated cyclohexadienes and terpenoids, it is possible to infer its likely behavior regarding persistence and breakdown products. The structure of this compound, featuring a cyclohexa-1,3-diene ring and an unsaturated propenyl side chain, suggests that it will be susceptible to several environmental degradation processes, including atmospheric photooxidation, microbial degradation, and potentially abiotic hydrolysis under certain conditions.

The cyclohexa-1,3-diene moiety is found in a number of naturally occurring compounds, including some terpenes and intermediates in the microbial degradation of aromatic compounds. For instance, the cyclohexa-1,3-diene motif is present in phellandrene, a type of terpene. wikipedia.org Terpenoids are known to be involved in various plant-environment interactions and are generally biodegradable. nih.govresearchgate.net

Atmospheric Degradation:

In the atmosphere, volatile organic compounds (VOCs) like this compound are primarily degraded by reaction with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). The presence of two double bonds in the cyclohexadiene ring and one in the propenyl side chain makes the molecule highly reactive towards these atmospheric oxidants. The reaction with •OH radicals is expected to be a major removal pathway during the daytime. These reactions typically lead to the formation of a variety of oxygenated products, including alcohols, aldehydes, ketones, and organic nitrates, and can contribute to the formation of secondary organic aerosols (SOA). The photochemical ring-opening of the 1,3-cyclohexadiene chromophore is a well-known ultrafast reaction that could also play a significant role in its atmospheric degradation. acs.orgresearchgate.netacs.org

Microbial Degradation:

In soil and aquatic environments, microbial degradation is expected to be a significant fate process for this compound. Bacteria are known to degrade a wide variety of hydrocarbons, including both saturated and unsaturated cyclic compounds. nih.gov The degradation of alkyl-substituted cycloalkanes can be initiated by oxidation of either the alkyl side chain or the cycloalkane ring. For this compound, microorganisms could potentially initiate degradation through several pathways:

Oxidation of the propenyl side chain: This could involve hydroxylation or epoxidation of the double bond, followed by further oxidation.

Oxidation of the cyclohexadiene ring: Dioxygenase enzymes could attack the double bonds in the ring, leading to the formation of a diol, which can then undergo ring cleavage. This is a common strategy for the microbial degradation of aromatic and alicyclic hydrocarbons.

A combination of both: The initial attack could occur on either part of the molecule, leading to a variety of intermediate products.

The presence of the propenyl group may influence the rate and pathway of degradation. Studies on the microbial degradation of n-alkyl-substituted cycloparaffins have shown that the length and structure of the alkyl chain can affect the metabolic pathway.

Abiotic Degradation:

While microbial and atmospheric degradation are likely to be the primary transformation routes, abiotic processes such as hydrolysis could also contribute, although likely to a lesser extent. The propenyl group is an alkene and generally not susceptible to hydrolysis. However, under specific acidic conditions, the double bonds could potentially undergo hydration reactions, though this is not expected to be a major environmental degradation pathway under typical environmental pH ranges.

Potential Degradation Products:

Based on the degradation pathways of similar compounds, the environmental transformation of this compound could lead to a variety of breakdown products.

Degradation Pathway Potential Intermediate/Final Products
Atmospheric Photooxidation Hydroxylated and carbonylated derivatives (alcohols, aldehydes, ketones), organic nitrates, smaller organic acids, and eventually carbon dioxide.
Microbial Degradation Hydroxylated derivatives of the ring and/or side chain, diols from ring oxidation, carboxylic acids from side chain oxidation, and ultimately cleavage of the ring leading to smaller aliphatic compounds.
Photochemical Reactions Isomers and ring-opened products such as substituted hexatrienes.

It is important to note that the actual environmental persistence and the specific degradation products of this compound would need to be confirmed through dedicated experimental studies. The information presented here is based on the known environmental behavior of structurally analogous compounds.

Concluding Remarks and Future Directions in 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene Research

Summary of Key Academic Contributions and Unanswered Questions

Academic contributions directly referencing 5-(prop-1-en-1-yl)cyclohexa-1,3-diene are limited, with much of the understanding derived from extensive research on the parent cyclohexa-1,3-diene and other substituted analogs. wikipedia.org Conjugated dienes are known to be approximately 15 kJ/mol more stable than their non-conjugated counterparts due to the delocalization of π-electrons across the single bond separating the double bonds. libretexts.org This stability is a cornerstone of their chemistry.

The primary unanswered questions revolve around the specific influence of the 5-(prop-1-en-1-yl) substituent on the diene's reactivity, stereoselectivity in reactions, and its potential to engage in complex cascade reactions. The interplay between the exocyclic double bond of the propenyl group and the conjugated system of the cyclohexadiene ring is a key area for future investigation. How this substituent modifies the frontier molecular orbitals (HOMO and LUMO) of the diene system compared to simpler alkyl-substituted dienes remains a significant open question for detailed computational and experimental studies.

Emerging Synthetic Methodologies and Catalytic Approaches

While specific high-yield syntheses for this compound are not widely documented, general methods for preparing substituted cyclohexadienes offer viable routes. libretexts.org Established methods for alkene synthesis, such as elimination reactions, are often applicable. libretexts.org

Emerging synthetic strategies focus on catalytic processes that offer high efficiency and selectivity. For instance, palladium-catalyzed reactions are used to synthesize related substituted dienes. thieme-connect.com A notable approach involves the use of tris(pentafluorophenyl)borane (B72294) as a catalyst in transfer hydrogenation and hydrosilylation reactions of cyclohexa-1,3-diene derivatives, suggesting a pathway for creating functionalized cyclohexene (B86901) and cyclohexane (B81311) products from diene precursors. rsc.org The synthesis of related structures, like (E)-2-(prop-1-en-1-yl)cyclohex-2-enone, through Morita-Baylis-Hillman reactions followed by rearrangement, points towards versatile methods for creating similar carbon skeletons. tandfonline.com Future work could focus on adapting these modern catalytic methods, such as ring-closing metathesis or isomerization of appropriately substituted precursors, to achieve a direct and stereocontrolled synthesis of this compound. researchgate.net

Advances in Spectroscopic and Computational Characterization

Predicted Spectroscopic Features:

¹H NMR: Protons on the conjugated double bonds (C1-C4) would appear in the δ 5.5-6.5 ppm region. The vinylic protons of the prop-1-en-1-yl group would also resonate in this region. Aliphatic protons at the C5 and C6 positions would be found further upfield.

¹³C NMR: The sp² hybridized carbons of the diene and the propenyl group would exhibit signals in the δ 120-140 ppm range. mpg.de

IR Spectroscopy: Characteristic C=C stretching frequencies for the conjugated diene system would be expected around 1600-1650 cm⁻¹.

UV-Vis Spectroscopy: Conjugated dienes absorb UV light at longer wavelengths than isolated alkenes. units.it The λ_max for this compound is expected to be above 200 nm, likely around 260-270 nm, similar to other substituted cyclohexadienes.

Computational chemistry offers powerful tools for predicting the structure, stability, and reactivity of such molecules. researchgate.net Density functional theory (DFT) calculations can be employed to model the Diels-Alder reactions of substituted cyclopentadienes, providing insights into transition state energies and product thermodynamics. acs.org Similar computational studies on this compound could elucidate the conformational preferences (s-cis vs. s-trans where applicable for reactions), the electronic effects of the substituent, and the activation barriers for pericyclic reactions. acs.orglibretexts.org

Exploration of Novel Reactivity Patterns and Pericyclic Cascade Reactions

The conjugated diene motif in this compound makes it a prime candidate for pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition. meta-synthesis.comslideshare.net In these reactions, the diene reacts with a dienophile to form a six-membered ring. libretexts.org The stereochemical outcome of these reactions is highly predictable, making them powerful tools in synthesis. libretexts.org

The presence of the additional double bond in the propenyl substituent opens up possibilities for more complex, tandem, or cascade reactions. For example, an initial Diels-Alder reaction could be followed by an intramolecular ene reaction or another cycloaddition involving the propenyl group, leading to the rapid construction of polycyclic systems. The field is moving towards understanding and utilizing such cascade sequences. acs.org Computational studies have been instrumental in analyzing the mechanisms of such reactions, distinguishing between concerted and stepwise pathways. researchgate.netacs.org Future research should explore the potential of this compound to act as a substrate in these pericyclic cascades, potentially initiated by thermal or photochemical activation. libretexts.orgresearchgate.net

Potential for Derivatization in Specialized Chemical Applications

The functional group handles present in this compound—the conjugated diene and the isolated double bond—allow for a wide range of derivatizations. Electrophilic addition reactions, for instance, can occur at either the conjugated system (leading to 1,2- and 1,4-addition products) or the propenyl double bond. openstax.org

The cyclohexa-1,3-diene moiety is found in various natural products, including terpenoids and alkaloids, some of which exhibit significant biological activity. wikipedia.orgresearchgate.net The potential for derivatizing this compound into more complex molecules makes it a valuable building block. For example, the diene can form organometallic complexes, such as with iron tricarbonyl, which can then be used to direct further transformations with high stereocontrol. wikipedia.org The synthesis of various functionalized cyclohexene and cyclopentane (B165970) derivatives from diene precursors highlights the potential for creating a library of novel compounds for screening in materials science or medicinal chemistry. rsc.orgrsc.org Future work will likely focus on leveraging the unique structure of this diene to access novel chemical space for specialized applications.

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